Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride
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Overview
Description
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is a spirocyclic compound characterized by its unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the spirocyclic structure .
Scientific Research Applications
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its spirocyclic structure is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride: Another spirocyclic compound with a similar structure but different functional groups.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in the other fused ring structures
Uniqueness
Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is unique due to its specific combination of the azetidine and chroman rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine]-7-ol;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-2-1-8-3-4-11(6-12-7-11)14-10(8)5-9;/h1-2,5,12-13H,3-4,6-7H2;1H |
InChI Key |
TXEDJCLYYLNSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC3=C1C=CC(=C3)O.Cl |
Origin of Product |
United States |
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